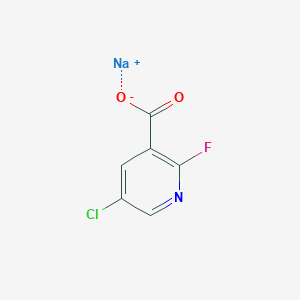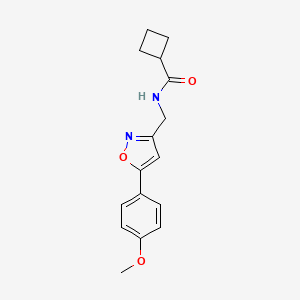
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of activated nitro compounds with alkenes to give isoxazolines and with alkynes to give isoxazoles . In some cases, the synthesis can be achieved under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound includes an isoxazole ring attached to a methoxyphenyl group and a cyclobutanecarboxamide group. The isoxazole ring is a five-membered heterocycle containing one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles . This reaction occurs in chloroform in the presence of 1,4-diazabicyclo[2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Physical and Chemical Properties Analysis
This compound is a solid . Its empirical formula is C11H12N2O2 . The SMILES string representation of the molecule is COC1=CC=C(C2=CC(CN)=NO2)C=C1 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Novel compounds, including isoxazole derivatives, have been synthesized and characterized, providing insights into the structural basis for potential biological activities or material properties (McLaughlin et al., 2016; Franz et al., 2017). These studies demonstrate the importance of accurate synthesis routes and analytical characterization in identifying and differentiating novel chemical entities.
Pharmacological Potential
- Research into the pharmacological potential of related compounds has uncovered selective inhibitory effects on certain enzymes and receptors, suggesting avenues for therapeutic application in diseases like Alzheimer's (Lee et al., 2018). This highlights the potential for compounds with similar structures to be explored for their therapeutic benefits.
Material Science and Biochemical Research
- Studies on Schiff base ligands and their metal complexes (Cukurovalı et al., 2002) offer insights into the development of new materials with antimicrobial properties. This suggests that compounds with similar frameworks might be valuable in creating new materials with specific biochemical or industrial applications.
Chemical Biology and Drug Discovery
- Investigations into novel small-molecule binding sites (He et al., 2015) provide foundational knowledge for the design of targeted therapies against specific proteins implicated in obesity and related metabolic disorders. This indicates the broad applicability of chemical biology approaches in drug discovery, using structurally diverse compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-7-5-11(6-8-14)15-9-13(18-21-15)10-17-16(19)12-3-2-4-12/h5-9,12H,2-4,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDWZHPPSFGWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
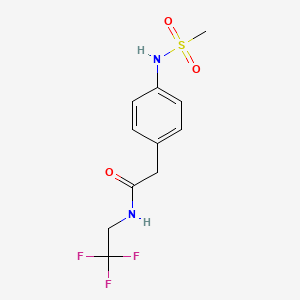
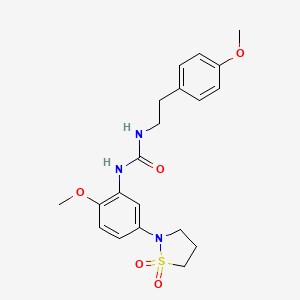
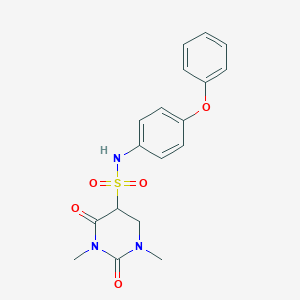

![5-benzyl-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2872794.png)
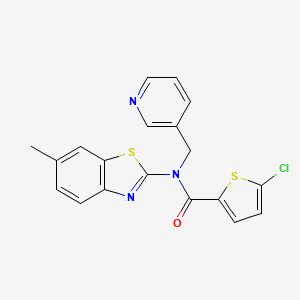
![N-(1-cyanocycloheptyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B2872796.png)
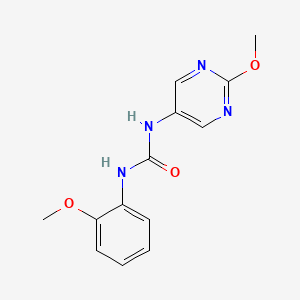
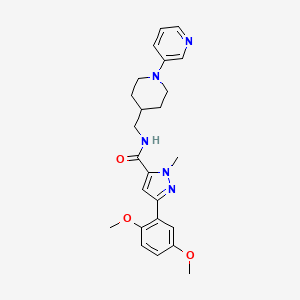
![2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL](/img/structure/B2872800.png)
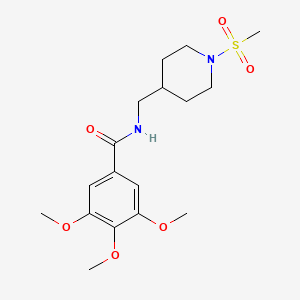

![2-Chloro-3-methyl-3h,4h-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2872809.png)
